2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-chlorobenzene, which is then subjected to halogenation to introduce the bromine and chlorine atoms.
Fluorination: The next step involves the introduction of fluorine atoms. This can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents under controlled conditions.
Amination: The final step involves the introduction of the amine group. This can be done using ammonia or other amine sources in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets. The presence of halogen atoms can enhance its binding affinity to certain receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Bromo-5-chlorophenyl)acetonitrile
- 2-(3-Bromo-5-chlorophenyl)acetic acid
- 2-(3-Bromo-5-chlorophenyl)-4,6-diphenyl-1,3,5-triazine
Uniqueness
2-(3-Bromo-5-chlorophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with two fluorine atoms on the ethanamine moiety. This combination of halogens can impart distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H7BrClF2N |
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Molecular Weight |
270.50 g/mol |
IUPAC Name |
2-(3-bromo-5-chlorophenyl)-2,2-difluoroethanamine |
InChI |
InChI=1S/C8H7BrClF2N/c9-6-1-5(2-7(10)3-6)8(11,12)4-13/h1-3H,4,13H2 |
InChI Key |
HUESHQYLGFESJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Br)C(CN)(F)F |
Origin of Product |
United States |
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